An In-Depth Technical Guide to the Basic Properties of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine
An In-Depth Technical Guide to the Basic Properties of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive analysis of the basic properties of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine. Due to the limited availability of direct experimental data for this specific molecule, this guide integrates structural analysis, predictive chemistry, and established experimental protocols to offer a thorough understanding of its anticipated basicity. It is designed to be a foundational resource for researchers working with this compound, providing both theoretical insights and practical methodologies for its characterization.
Introduction
3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core. This and related scaffolds are of significant interest in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[1][2][3]. The acid-base properties, specifically the basicity (pKa of the conjugate acid), of a drug candidate are a critical physicochemical parameter. Basicity influences a molecule's solubility, absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its potential for formulation and its interaction with biological targets.
A thorough search of scientific literature and chemical databases indicates a scarcity of experimentally determined pKa values for 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine. This guide, therefore, aims to bridge this gap by:
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Analyzing the molecular structure to predict the primary basic center.
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Presenting key physicochemical data.
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Providing detailed experimental protocols for the empirical determination of its pKa.
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Illustrating a general workflow for basicity determination.
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Proposing a hypothetical biological context for this class of compounds.
Physicochemical Properties
A summary of the known and predicted properties of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine is provided below.
| Property | Value | Source |
| Molecular Formula | C₉H₉N₃S₂ | [4] |
| Molecular Weight | 223.32 g/mol | [4] |
| Appearance | White to light yellow powder or crystal | [5] |
| Melting Point | 110 °C | [6] |
| Boiling Point (Predicted) | 416.2 ± 38.0 °C | [6] |
| Density (Predicted) | 1.39 ± 0.1 g/cm³ | [6] |
| Solubility | Low solubility in water; soluble in DMSO and Methanol (slightly) | [7][8] |
| pKa (Predicted) | 2.46 ± 0.10 (for the isomeric 2-amino-5-benzylthio-1,3,4-thiadiazole) | [8] |
Note: The predicted pKa value is for a structural isomer and should be used with caution. It is included to provide a rough estimate, suggesting the compound is a weak base. Direct experimental determination is required for an accurate value.
Structural Analysis of Basicity
The basicity of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine arises from the presence of lone pairs of electrons on its three nitrogen atoms, which can act as proton acceptors. The potential sites for protonation are:
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N(2) of the thiadiazole ring.
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N(4) of the thiadiazole ring.
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The exocyclic amino group (-NH₂) at the C5 position.
The most likely site of protonation is the exocyclic amino group . This can be rationalized as follows:
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Aromaticity and Electron Delocalization: The 1,2,4-thiadiazole ring is an aromatic system. The lone pairs on the ring nitrogen atoms (N2 and N4) are integral to the π-electron system. Protonation at these sites would disrupt the aromaticity, which is energetically unfavorable.
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Electron-Withdrawing Nature of the Ring: The thiadiazole ring is electron-deficient. This property decreases the electron density on the ring nitrogens, making them less basic.
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Exocyclic Amino Group: In contrast, the lone pair on the exocyclic amino nitrogen is more available for protonation. While there is some resonance delocalization into the ring, this effect is less pronounced than the involvement of the ring nitrogens in the aromatic system. The resulting conjugate acid would be stabilized by resonance.
This prediction is consistent with the behavior of similar 5-amino-substituted heterocyclic systems where the exocyclic amino group is typically the most basic center.
Experimental Protocols for pKa Determination
Given the compound's predicted weak basicity and low aqueous solubility, standard potentiometric titration in water is often impractical[9][10]. The following methods are recommended for accurately determining the pKa.
Potentiometric Titration in Co-Solvent Mixtures
This method involves titrating the compound in a mixture of water and an organic co-solvent (e.g., methanol, ethanol, or dioxane) to ensure solubility. The apparent pKa (pKa*) is measured at various co-solvent concentrations and then extrapolated to 0% co-solvent to estimate the aqueous pKa.
Protocol:
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Preparation of Solutions: Prepare a series of solutions of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine (e.g., 1-5 mM) in different water/methanol ratios (e.g., 20:80, 40:60, 60:40 v/v).
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Calibration: Calibrate a pH electrode using standard aqueous buffers. For measurements in co-solvents, apply a correction factor or use electrodes specifically designed for non-aqueous media.
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Titration: Titrate each solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature (e.g., 25 °C). Record the pH or potential as a function of the titrant volume.
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Data Analysis: Plot the titration curve (pH vs. volume of titrant). The pKa* at each co-solvent percentage is the pH at the half-equivalence point.
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Extrapolation: Plot the measured pKa* values against the mole fraction or percentage of the organic co-solvent. Extrapolate the resulting linear plot to zero co-solvent to obtain the aqueous pKa value. Difference plot methods, such as Bjerrum plots, can also be used for more precise analysis[11].
UV-Vis Spectrophotometric pH Titration
This method is highly sensitive and requires only a small amount of the compound. It is ideal for poorly soluble substances and relies on the principle that the protonated and neutral forms of the molecule have different UV-Vis absorption spectra.
Protocol:
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Spectrum Scans: Record the UV-Vis absorbance spectra of the compound (at a constant concentration, e.g., 50 µM) in a series of buffers covering a wide pH range (e.g., pH 1 to 10).
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Identify Analytical Wavelengths: Identify wavelengths where the difference in absorbance between the protonated (acidic pH) and neutral (basic pH) forms is maximal.
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Absorbance Measurements: Prepare a series of buffered solutions with precisely known pH values. Add a constant aliquot of a stock solution of the compound to each buffer. Measure the absorbance at the selected analytical wavelengths.
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Data Analysis: Plot the absorbance versus pH. The resulting data will form a sigmoidal curve. The pKa is determined by fitting the data to the Henderson-Hasselbalch equation or by identifying the pH at the inflection point of the curve[10].
Capillary Electrophoresis (CE)
Capillary electrophoresis can determine pKa based on the change in electrophoretic mobility of a compound as a function of the background electrolyte pH. It is particularly well-suited for sparingly soluble compounds as it requires only nanogram quantities.[12]
Protocol:
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Buffer Preparation: Prepare a series of background electrolytes (buffers) with different pH values.
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Sample Injection: Inject a small plug of the sample solution into the capillary.
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Electrophoresis: Apply a high voltage across the capillary and record the migration time of the analyte at each pH.
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Mobility Calculation: Calculate the effective electrophoretic mobility (µ_eff) at each pH from the migration time.
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Data Analysis: Plot the effective mobility against the pH. The data will form a sigmoidal curve, and the pKa corresponds to the pH at the inflection point, where the mobility is halfway between the mobility of the fully protonated and neutral species.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a generalized workflow for the experimental determination of the pKa of a novel, poorly soluble, weakly basic compound like 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine.
Hypothetical Signaling Pathway Involvement
Derivatives of 5-amino-1,3,4-thiadiazole have been investigated for a range of biological activities, including anticancer effects.[13][14] Some small molecule drugs exert their effects by inhibiting protein kinases, which are crucial components of cell signaling pathways that regulate cell growth and proliferation. The diagram below illustrates a hypothetical scenario where a compound from this class could act as a kinase inhibitor within the MAPK/ERK pathway, a common target in cancer therapy.
Conclusion
While direct experimental data on the basicity of 3-(Benzylsulfanyl)-1,2,4-thiadiazol-5-amine is not currently published, a comprehensive analysis of its structure strongly suggests that the exocyclic 5-amino group is the primary basic center, and the compound is expected to be a weak base. This guide provides robust and detailed experimental protocols, such as potentiometric titration in co-solvents and UV-Vis spectrophotometry, that are well-suited for the accurate determination of its pKa. The provided workflows and diagrams serve as a practical framework for researchers, enabling a systematic approach to characterizing this and similar molecules, which is a critical step in the drug discovery and development process.
References
- 1. chemmethod.com [chemmethod.com]
- 2. Identification of 5-amino-1,3,4-thiadiazole appended isatins as bioactive small molecules with polypharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. chembk.com [chembk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 83757-08-8 CAS MSDS (3-BENZYLSULFANYL-[1,2,4]THIADIAZOL-5-YLAMINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. Cas 25660-71-3,2-AMINO-5-BENZYLTHIO-1,3,4-THIADIAZOLE | lookchem [lookchem.com]
- 9. sciresliterature.org [sciresliterature.org]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis of 5-arylidine amino-1,3,4-thiadiazol-2-[(N-substituted benzyol)]sulphonamides endowed with potent antioxidants and anticancer activity induces growth inhibition in HEK293, BT474 and NCI-H226 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. neuroquantology.com [neuroquantology.com]
